Cas no 107235-64-3 (4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)-)

107235-64-3 structure
Nome do Produto:4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)-
4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)-
- 2-anilino-5-ethyl-5-pentan-2-yl-1H-pyrimidine-4,6-dione
- 5-Ethyl-5-(1-methylbutyl)-2-(phenylamino)-4,6(1H,5H)-pyrimidinedione
- 5-Ethyl-5-(1-methylbutyl)-2-phenyliminobarbituric acid
- AC1MI9CU
- Barbituric acid, 5-ethyl-5-(1-methylbutyl)-2-phenylimino-
- BRN 5594139
- HMS2384D10
- MolPort-019-726-765
- 5-ethyl-5-(1-methylbutyl)-2-(phenylimino)dihydro-4,6(1H,5H)-pyrimidinedione
- SMR000114408
- 5-Ethyl-5-(pentan-2-yl)-2-(phenylimino)-2,5-dihydropyrimidine-4,6-diol
- 4,6(1H,5H)-Pyrimidinedione, 5-ethyl-5-(1-methylbutyl)-2-(phenylamino)-
- 107235-64-3
- MLS000549056
- CHEMBL1392326
- NCGC00247191-01
- DTXSID10910267
-
- Inchi: InChI=1S/C17H23N3O2/c1-4-9-12(3)17(5-2)14(21)19-16(20-15(17)22)18-13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3,(H2,18,19,20,21,22)
- Chave InChI: YDPSLGQFNVUJOV-UHFFFAOYSA-N
- SMILES: CCCC(C1(C(=O)NC(NC2=CC=CC=C2)=NC1=O)CC)C
Propriedades Computadas
- Massa Exacta: 301.17919
- Massa monoisotópica: 301.179
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 6
- Complexidade: 455
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.7
- Superfície polar topológica: 70.6Ų
Propriedades Experimentais
- Densidade: 1.15
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.578
- PSA: 70.56
- LogP: 3.30450
4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)- Literatura Relacionada
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
107235-64-3 (4,6(1H,5H)-Pyrimidinedione,5-ethyl-5-(1-methylbutyl)-2-(phenylamino)-) Produtos relacionados
- 1359394-04-9(methyl 6,7-dimethoxy-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate)
- 91574-36-6(3-(Maleimidomethyl)-benzoicacid-NHSester)
- 54232-58-5((10e,12e)-9-oxo-10,12-octadecadienoic Acid)
- 674768-11-7((1R,4R)-N-Formyl-N-desmethyl Sertraline)
- 821-38-5(Tetradecanedioic acid)
- 2680813-97-0(methyl 6-{(benzyloxy)carbonylamino}-2-fluoropyridine-3-carboxylate)
- 2229623-01-0(5-(azetidin-3-yloxy)thiophene-2-carbonitrile)
- 1341852-67-2(1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methylpiperazine)
- 860611-33-2(N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide)
- 1033332-50-1(2-amino-2-(3-methylfuran-2-yl)acetic acid)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel